3-(Bromomethyl)-2-methoxypyridine hydrobromide
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Overview
Description
3-(Bromomethyl)-2-methoxypyridine hydrobromide is an organic compound with the molecular formula C7H9Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2-methoxypyridine hydrobromide typically involves the bromination of 2-methoxypyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: For large-scale industrial production, the process is optimized to ensure high yield and purity. The use of environmentally friendly solvents and reagents is preferred. The reaction conditions are carefully controlled to minimize the formation of by-products and to ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-2-methoxypyridine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce pyridine N-oxides.
- Reduction reactions result in methyl-substituted pyridines .
Scientific Research Applications
3-(Bromomethyl)-2-methoxypyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-methoxypyridine hydrobromide involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a useful intermediate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The methoxy group on the pyridine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
3-(Bromomethyl)-5-methylpyridine hydrobromide: Similar in structure but with a methyl group at the 5-position instead of a methoxy group.
3-(Chloromethyl)-2-methoxypyridine: Similar but with a chlorine atom instead of a bromine atom.
2-Methoxypyridine: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Uniqueness: 3-(Bromomethyl)-2-methoxypyridine hydrobromide is unique due to the presence of both a bromomethyl and a methoxy group on the pyridine ring. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-(bromomethyl)-2-methoxypyridine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.BrH/c1-10-7-6(5-8)3-2-4-9-7;/h2-4H,5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIVKZNJUWPVKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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